

crystal structure determination of 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde

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Compound of Interest

Compound Name: 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1356366

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An in-depth guide to the crystal structure determination of pyrazole derivatives, with a focus on **1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde**, is provided for researchers and professionals in drug development. While crystallographic data for the specific molecule **1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde** is not publicly available, this guide outlines the comprehensive experimental and computational methodology that would be employed for its structure determination. The data presented is based on the closely related compound, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, to serve as an illustrative example.

Introduction

1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde (C₁₀H₇ClN₂O) is a heterocyclic compound belonging to the pyrazole class of molecules.^[1] Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The determination of the precise three-dimensional atomic arrangement through single-crystal X-ray diffraction is crucial for understanding its structure-activity relationship, aiding in rational drug design and development.

Experimental Methodology

The determination of a crystal structure is a systematic process that involves several key stages, from crystal growth to the final refinement of the atomic model.

Synthesis and Crystallization

The initial step involves the synthesis of the target compound, **1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde**, which can be achieved through established synthetic routes for pyrazole-4-carbaldehydes. Following synthesis and purification, single crystals suitable for X-ray diffraction are grown. A common method for this is slow evaporation of a saturated solution of the compound in an appropriate organic solvent or a mixture of solvents. The choice of solvent is critical and is often determined empirically.

Data Collection

A suitable single crystal is mounted on a diffractometer, such as a Bruker SMART APEXII CCD area-detector, and maintained at a low temperature (e.g., 100 K) using a cryosystem to minimize thermal vibrations of the atoms.[2] X-rays of a specific wavelength (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$) are directed at the crystal.[2][3] As the crystal is rotated, a large number of diffraction patterns are collected.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. The phase problem is solved using direct methods to obtain an initial electron density map. An initial model of the molecule is then built and refined against the experimental data. This iterative process involves adjusting atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed pattern. The quality of the final model is assessed by parameters such as the R-factor.

Data Presentation

The crystallographic data and refinement details are summarized in the following tables, using data from the related compound 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde as a template.

Table 1: Crystal Data and Structure Refinement.

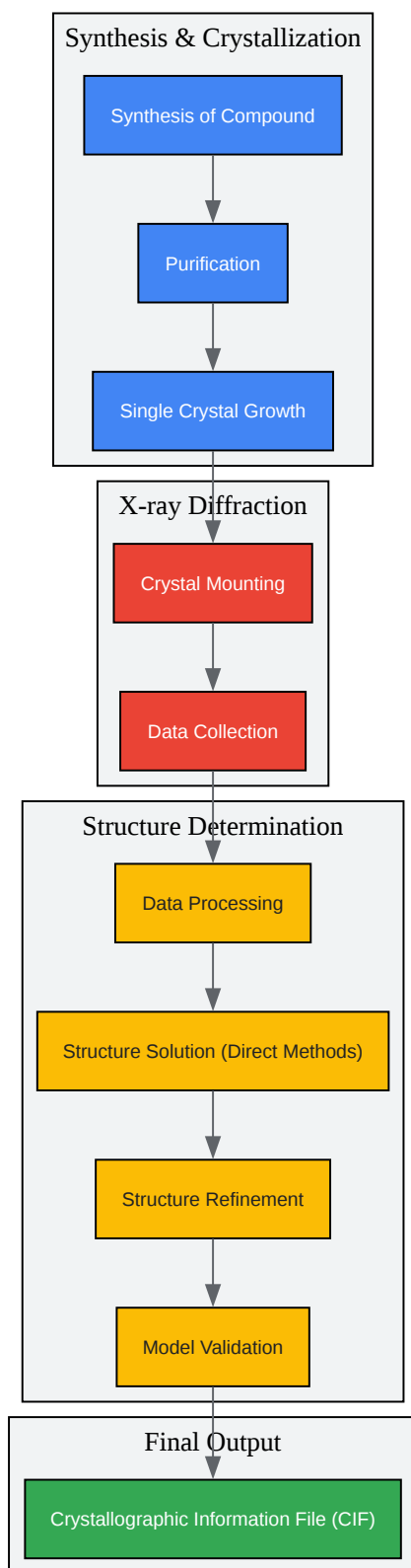
Parameter	Value
Empirical formula	C ₁₆ H ₁₁ ClN ₂ O
Formula weight	282.72
Temperature	100 K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	
a	16.0429 (4) Å
b	4.8585 (1) Å
c	16.7960 (4) Å
α	90°
β	96.581 (1)°
γ	90°
Volume	1300.53 (5) Å ³
Z	4
Calculated density	1.444 Mg/m ³
Absorption coefficient	0.29 mm ⁻¹
F(000)	584
Crystal size	0.55 × 0.16 × 0.08 mm
Data collection	
θ range for data collection	2.4 to 30.2°
Index ranges	-22 ≤ h ≤ 22, -6 ≤ k ≤ 6, -20 ≤ l ≤ 23
Reflections collected	26528

Independent reflections	3859 [R(int) = 0.057]
Refinement	
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	3859 / 0 / 218
Goodness-of-fit on F ²	1.03
Final R indices [I > 2σ(I)]	R ₁ = 0.040, wR ₂ = 0.098
R indices (all data)	R ₁ = 0.040, wR ₂ = 0.098
Largest diff. peak and hole	0.36 and -0.35 e.Å ⁻³

Data obtained from the crystallographic study of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[\[2\]](#)[\[3\]](#)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for crystal structure determination.



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- 3. researchgate.net [researchgate.net]
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